molecular formula C11H14N4 B1491753 (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine CAS No. 1500957-40-3

(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine

Cat. No. B1491753
CAS RN: 1500957-40-3
M. Wt: 202.26 g/mol
InChI Key: LRRZGWOMHSCEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine, commonly referred to as EPPPM, is a chemical compound with a wide range of applications in scientific research. It is a pyrazole derivative, which is a type of heterocyclic compound containing both nitrogen and carbon atoms. EPPPM has been widely studied for its ability to act as a ligand and to form complexes with other molecules, and is of particular interest due to its ability to form relatively stable complexes with metal ions. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and possible future directions for further research.

Scientific Research Applications

Ambient-Temperature Synthesis

A study by Becerra, Cobo, and Castillo (2021) reported the ambient-temperature synthesis of novel compounds similar to the query chemical, highlighting their potential in facilitating straightforward and efficient synthetic pathways in organic chemistry. This process was characterized using several analytical methods, emphasizing its applicability in the synthesis of complex molecules (Becerra, Cobo, & Castillo, 2021).

Anticonvulsant Agents

Pandey and Srivastava (2011) investigated the synthesis and characterization of Schiff bases of 3-aminomethyl pyridine, which share structural similarities with the query chemical, for their anticonvulsant activity. This research not only showcased the therapeutic potential of these compounds but also contributed to the development of new anticonvulsant agents (Pandey & Srivastava, 2011).

Antimicrobial and Antimycobacterial Activity

Research by Sidhaye et al. (2011) explored the antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives, highlighting the biological applications of pyrazole and pyridine-based compounds. This study contributes to the search for new antimicrobial agents with specific mechanisms of action (Sidhaye et al., 2011).

Anticancer Agents

A study by Hafez, El-Gazzar, and Al-Hussain (2016) on novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, evaluated their antimicrobial and anticancer activities. This work signifies the potential of such compounds in developing new treatments for cancer, showcasing the diverse applications of pyrazole-based chemistry in medicinal research (Hafez, El-Gazzar, & Al-Hussain, 2016).

properties

IUPAC Name

(1-ethyl-3-pyridin-2-ylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-15-8-9(7-12)11(14-15)10-5-3-4-6-13-10/h3-6,8H,2,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRZGWOMHSCEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 2
(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 4
(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 5
(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.